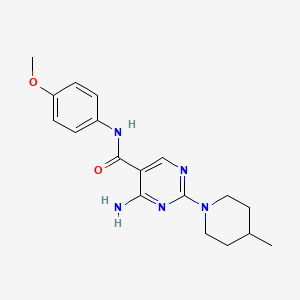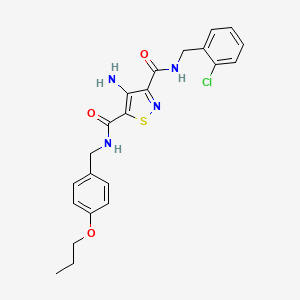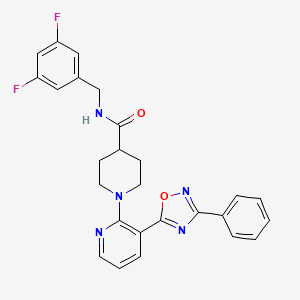
4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with an amino group, a methoxyphenyl group, a methylpiperidinyl group, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable precursor such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using ammonia or amine derivatives under controlled conditions.
Attachment of the Methoxyphenyl Group: This step involves the use of a methoxyphenylboronic acid or its derivatives in a Suzuki coupling reaction.
Incorporation of the Methylpiperidinyl Group: The methylpiperidinyl group is typically introduced through a nucleophilic substitution reaction using 4-methylpiperidine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include nitroso, nitro, or hydroxyl derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.
Medicine
Medicinally, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate
- 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-thioamide
Uniqueness
Compared to similar compounds, 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and methylpiperidinyl groups, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-12-7-9-23(10-8-12)18-20-11-15(16(19)22-18)17(24)21-13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)(H2,19,20,22) |
InChI Key |
PCKDTWCFIJFAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Ethoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199064.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11199075.png)
![N-benzyl-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199078.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11199089.png)
![2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199094.png)

![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/structure/B11199103.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11199114.png)

![3-[(2-chlorophenyl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11199119.png)
![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B11199126.png)
![2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B11199130.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11199131.png)
